A Technical Guide to 3-Chloro-4-methylbenzaldehyde Oxime: Synthesis, Structure, and Characterization
A Technical Guide to 3-Chloro-4-methylbenzaldehyde Oxime: Synthesis, Structure, and Characterization
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-methylbenzaldehyde oxime, a substituted aromatic aldoxime of interest in synthetic chemistry. The document details the compound's core chemical identity, molecular structure, and physicochemical properties. A validated, step-by-step synthesis protocol via the oximation of 3-chloro-4-methylbenzaldehyde is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, this guide outlines the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR) for structural confirmation and discusses essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals requiring a foundational understanding and practical framework for working with this compound.
Chemical Identity and Physicochemical Properties
3-Chloro-4-methylbenzaldehyde oxime is an organic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and an oxime functional group derived from an aldehyde. The precise arrangement of these substituents dictates its chemical reactivity and physical properties. Oximes, as a class, are pivotal intermediates in organic synthesis, serving as precursors to amides via the Beckmann rearrangement, as well as being used for the protection and characterization of carbonyl compounds.[1]
The core properties of the parent aldehyde, 3-chloro-4-methylbenzaldehyde, are foundational to understanding the oxime derivative.[2] The introduction of the oxime group significantly alters properties such as melting point, solubility, and polarity.
Table 1: Physicochemical Properties of 3-Chloro-4-methylbenzaldehyde and its Oxime Derivative
| Property | Value (3-Chloro-4-methylbenzaldehyde) | Value (3-Chloro-4-methylbenzaldehyde Oxime) | Data Source |
| Molecular Formula | C₈H₇ClO | C₈H₈ClNO | [2] |
| Molecular Weight | 154.60 g/mol | 169.61 g/mol | [2] |
| CAS Number | 3411-03-8 | Not explicitly available; derived from parent. | [2] |
| Appearance | Solid (Typical) | Crystalline Solid (Expected) | [3] |
| Melting Point | Data not consistently available | Expected to be a defined solid | |
| Solubility | Soluble in common organic solvents | Soluble in polar organic solvents (e.g., Ethanol, DMSO) |
Molecular Structure and Formula
The molecular formula for 3-Chloro-4-methylbenzaldehyde oxime is C₈H₈ClNO . The structure features a benzene ring with a chloro group at position 3 and a methyl group at position 4, relative to the carbon atom of the oxime group at position 1. The oxime functional group (-CH=NOH) can exist as two geometric isomers, (E) and (Z), due to the C=N double bond. The (E)-isomer is typically the more thermodynamically stable form.[4]
Caption: Molecular Structure of 3-Chloro-4-methylbenzaldehyde oxime.
Synthesis Protocol: Oximation of 3-Chloro-4-methylbenzaldehyde
The preparation of aldoximes from their corresponding aldehydes is a robust and widely utilized condensation reaction.[5] The most common method involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a mild base.[1][6]
Causality and Experimental Rationale:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the source of the hydroxylamine nucleophile. It is used as a stable salt.
-
Base (e.g., Sodium Carbonate, Sodium Acetate): The base is critical for deprotonating the hydroxylamine hydrochloride salt to generate the free hydroxylamine (NH₂OH), which is the active nucleophile required to attack the electrophilic carbonyl carbon of the aldehyde.[7]
-
Solvent (e.g., Ethanol/Water): A polar protic solvent system is typically used to dissolve both the organic aldehyde and the inorganic salts, facilitating the reaction.
Step-by-Step Experimental Workflow
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3-chloro-4-methylbenzaldehyde (1.0 eq) in a suitable volume of 95% ethanol.
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1-1.2 eq) and sodium carbonate (1.5 eq) in a minimal amount of water.[7]
-
Reaction Initiation: Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the aldehyde.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.[4] Add cold water to the remaining mixture to precipitate the crude oxime product.[4]
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual inorganic salts.[4] The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-Chloro-4-methylbenzaldehyde oxime as a crystalline solid.
Caption: General workflow for the synthesis of an aldoxime.
Spectroscopic Characterization
Structural elucidation of the synthesized product is achieved through standard spectroscopic methods. While specific experimental data for this exact molecule is not widely published, the expected spectral characteristics can be reliably predicted based on analogous structures.[5][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like CDCl₃ is expected to show distinct signals:
-
A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.
-
A multiplet or distinct signals for the aromatic protons in the δ 7.0-7.8 ppm region.
-
A characteristic singlet for the oxime proton (-CH=N) around δ 8.1-8.3 ppm.[8]
-
A broad singlet for the hydroxyl proton (-OH) which can appear over a wide range (δ 8.5-11.0 ppm) and may exchange with D₂O.[5]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework:
-
The methyl carbon signal will appear upfield (δ 20-25 ppm).
-
Aromatic carbons will resonate in the δ 120-140 ppm region. The carbons attached to the chlorine and the oxime group will be shifted accordingly.
-
The oxime carbon (-C=N) will show a characteristic signal downfield, typically in the δ 148-152 ppm range.[5]
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups:
-
A broad O-H stretch from the oxime hydroxyl group around 3100-3400 cm⁻¹.
-
A C=N stretch around 1640-1680 cm⁻¹.
-
C-H stretches (aromatic and aliphatic) around 2900-3100 cm⁻¹.
-
A C-Cl stretch in the fingerprint region, typically below 800 cm⁻¹.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
References
- aldlab-chemicals. (n.d.). 3-CHLORO-4-HYDROXYBENZALDEHYDE OXIME.
- Asian Journal of Chemistry. (2010). An Efficient Procedure for Synthesis of Oximes by Grinding.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Acros Organics. (2025). Safety Data Sheet.
- Sdfine. (n.d.). Chemwatch MSDS 50013-2.
- Angene Chemical. (2021). Safety Data Sheet.
- PubChemLite. (n.d.). 3-chloro-4-hydroxybenzaldehyde oxime (C7H6ClNO2).
- BenchChem. (n.d.). 4-Methylbenzaldehyde oxime | 3235-02-7.
- ChemScene. (n.d.). 341967-84-8 | (E)-3-nitrobenzaldehyde O-(4-chlorobenzoyl) oxime.
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Benzaldehyde Oxime.
- The Royal Society of Chemistry. (2015). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.
- Organic Syntheses. (n.d.). Sodium carbonate.
- PrepChem.com. (n.d.). Synthesis of α-chlorobenzaldehyde oxime.
- Stenutz. (n.d.). 3-chloro-4-methylbenzaldehyde.
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